molecular formula C10H11FN2O B2908196 N-cyclobutyl-3-fluoropyridine-4-carboxamide CAS No. 1600939-46-5

N-cyclobutyl-3-fluoropyridine-4-carboxamide

Cat. No.: B2908196
CAS No.: 1600939-46-5
M. Wt: 194.209
InChI Key: PKQBFYZHGZXKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-3-fluoropyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-fluoropyridine-4-carboxamide typically involves nucleophilic aromatic substitution reactions. One common method is the substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion to form methyl 3-fluoropyridine-4-carboxylate . This intermediate can then be further reacted with cyclobutylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include fluoride anions, alkylamines, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

N-cyclobutyl-3-fluoropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards its targets. This can result in the modulation of various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoropyridine-4-carboxamide
  • N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide
  • 3,4-difluoropyridine

Uniqueness

N-cyclobutyl-3-fluoropyridine-4-carboxamide is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorinated pyridines and can lead to different applications and properties .

Properties

IUPAC Name

N-cyclobutyl-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-6-12-5-4-8(9)10(14)13-7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQBFYZHGZXKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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